molecular formula C13H11BrClNO2 B577768 7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester CAS No. 1242260-50-9

7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester

Cat. No.: B577768
CAS No.: 1242260-50-9
M. Wt: 328.59
InChI Key: FBOWOAIHNTYHEN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester typically involves the reaction of 7-bromo-4-chloro-8-methylquinoline-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are used on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the quinoline ring structure .

Scientific Research Applications

7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. These interactions can lead to various biological effects, depending on the context and concentration of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern on the quinoline ring. This unique structure can lead to different chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

ethyl 7-bromo-4-chloro-8-methylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrClNO2/c1-3-18-13(17)9-6-16-12-7(2)10(14)5-4-8(12)11(9)15/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOWOAIHNTYHEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C(C=CC2=C1Cl)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677853
Record name Ethyl 7-bromo-4-chloro-8-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242260-50-9
Record name Ethyl 7-bromo-4-chloro-8-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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